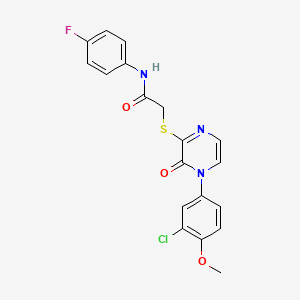
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide" is a chemically synthesized molecule that appears to be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives with various substituents that exhibit significant biological properties, such as anticancer activities and thrombin inhibition .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves linear synthesis methods, where different substituents are added to the acetamide backbone to yield novel compounds. For instance, in one study, novel 2-chloro N-aryl substituted acetamide derivatives were synthesized and characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Similarly, another study synthesized a compound by reacting an aniline derivative with POCl3 in acetate, followed by characterization with NMR, IR, and X-ray diffraction analysis . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to the substituents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, was determined using single-crystal X-ray diffraction and was found to crystallize in the monoclinic space group with specific unit-cell parameters . The presence of intramolecular hydrogen bonds and a two-dimensional network formed by intermolecular hydrogen bonds was also noted . These structural features are crucial for the biological activity of these compounds and could be relevant to the compound under analysis.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the nature of the substituents attached to the acetamide core. For instance, the introduction of chloro, methoxy, and fluorine groups can affect the electron distribution within the molecule, potentially altering its reactivity profile. The papers provided do not detail specific chemical reactions for the compound , but they do suggest that the substituents can play a significant role in the compound's interaction with biological targets, such as enzymes or cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents, like chloro and fluorine, can impact these properties. For example, the introduction of a trifluoromethyl group in one of the compounds studied resulted in specific crystal data parameters, which can be indicative of the compound's stability and solubility . The cytotoxicity of these compounds against various cell lines, as well as their potency as thrombin inhibitors, suggests that they have significant biological relevance, which is also a function of their physical and chemical properties .
Scientific Research Applications
Synthesis and Biological Activity
Compounds related to the specified chemical have been synthesized for exploring their biological activities. For example, derivatives of similar chemical structures have been synthesized and evaluated for their anti-inflammatory activities. Among synthesized compounds, certain derivatives showed significant anti-inflammatory activity, indicating the potential therapeutic applications of these chemicals (K. Sunder & Jayapal Maleraju, 2013).
Potential Anti-Cancer Activity
Research into similar compounds has also demonstrated potential anti-cancer activities. Novel fluoro-substituted compounds have shown anti-lung cancer activity, suggesting that the modification of chemical structures could lead to effective anti-cancer agents (A. G. Hammam et al., 2005).
Antimicrobial Properties
The synthesis of novel acetamide derivatives and their evaluation as antimicrobial agents have been reported. Some of these synthesized compounds exhibited promising antibacterial and antifungal activities, highlighting the potential of such chemicals in developing new antimicrobial therapies (B. Debnath & S. Ganguly, 2015).
Chemical Reactivity and Synthesis Techniques
Studies on the synthesis, chemical reactivity, and biological evaluation of related compounds provide insights into the methodologies for creating novel chemicals with potential therapeutic applications. These studies contribute to the broader understanding of chemical synthesis techniques and the development of new drugs (O. Farouk et al., 2021).
properties
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-27-16-7-6-14(10-15(16)20)24-9-8-22-18(19(24)26)28-11-17(25)23-13-4-2-12(21)3-5-13/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFJZTUYCSOAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)
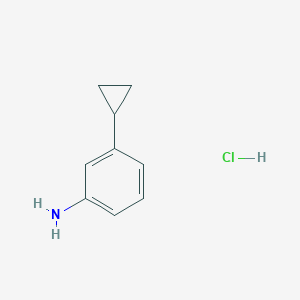

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)



![2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2520140.png)
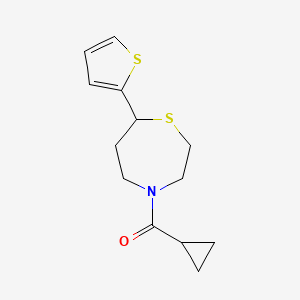
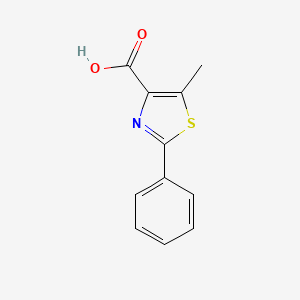

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)
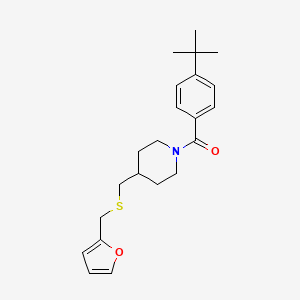
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)